molecular formula C12H17FN2O B12110934 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine

1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine

Cat. No.: B12110934
M. Wt: 224.27 g/mol
InChI Key: NIQGDLVREYGCAO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine is an organic compound that features a fluorophenyl group attached to a morpholine ring via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and morpholine.

    Formation of Intermediate: 4-Fluoroaniline is reacted with an appropriate alkylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethanamine
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-4-yl)ethanamine
  • 1-(4-Fluorophenyl)-2-(azepan-4-yl)ethanamine

Uniqueness

1-(4-Fluorophenyl)-2-morpholin-4-ylethanamine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2

InChI Key

NIQGDLVREYGCAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)F)N

Origin of Product

United States

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